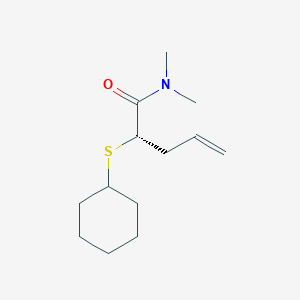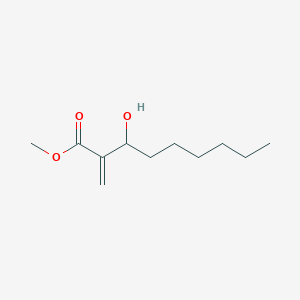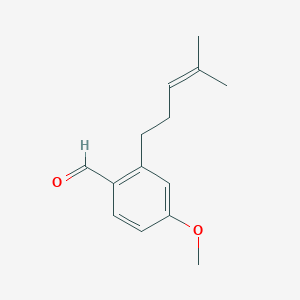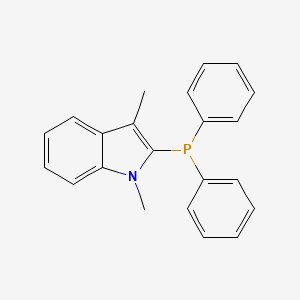
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide: is a synthetic compound known for its fluorescent properties. It is often used in biochemical and biophysical research due to its ability to label and track various biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of proteins, lipids, and other biomolecules in cellular studies.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide include:
16-NBD-160 Coenzyme A: A fluorescent analog used to label palmitoylation sites on proteins.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent indicator for glucose uptake.
180 NBD PE (NBD-DSPE): A fluorescent lipid used to study membrane dynamics.
Uniqueness
What sets this compound apart is its specific structure, which allows it to be used in a wide range of applications, from chemical analysis to biological imaging. Its unique combination of a piperazine ring and a nitrobenzoxadiazole moiety provides distinct fluorescent properties that are highly valuable in research and industry.
Eigenschaften
CAS-Nummer |
653572-00-0 |
|---|---|
Molekularformel |
C15H20N6O4 |
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22) |
InChI-Schlüssel |
FQPVSRPXOMFMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)




![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)


